
(3R)-3,7-dimethyl-6-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,7-dimethyl-6-oxooctanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of octanoic acid, featuring a ketone functional group at the sixth carbon and methyl groups at the third and seventh carbons. Its unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-dimethyl-6-oxooctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3,7-dimethyl-1-octene, which undergoes oxidation to introduce the ketone functionality at the sixth carbon. This can be followed by stereoselective reduction to ensure the (3R) configuration. The reaction conditions typically involve the use of oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts like palladium or platinum can be employed to facilitate the oxidation and reduction steps. Additionally, biocatalytic methods using enzymes that specifically recognize the (3R) configuration can be utilized to enhance the stereoselectivity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3,7-dimethyl-6-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
(3R)-3,7-dimethyl-6-oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3,7-dimethyl-6-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various biological effects. The methyl groups may influence the compound’s binding affinity and specificity towards enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-dimethyl-6-oxooctanoic acid: Lacks the (3R) configuration, resulting in different stereochemical properties.
3,7-dimethyl-6-hydroxyoctanoic acid: Contains a hydroxyl group instead of a ketone.
3,7-dimethyl-6-oxodecanoic acid: Has a longer carbon chain.
Uniqueness
(3R)-3,7-dimethyl-6-oxooctanoic acid is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This stereochemical configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers or other similar compounds.
Propriétés
Numéro CAS |
38975-38-1 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(3R)-3,7-dimethyl-6-oxooctanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
SCOSFCLSJUKLDZ-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CCC(=O)C(C)C)CC(=O)O |
SMILES canonique |
CC(C)C(=O)CCC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



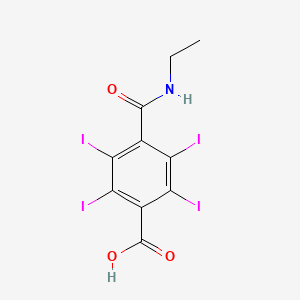
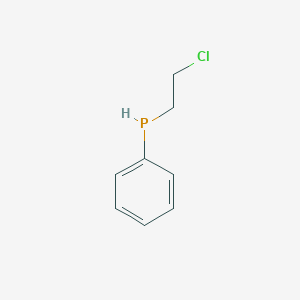
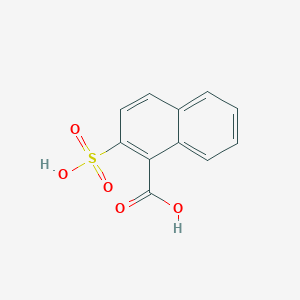

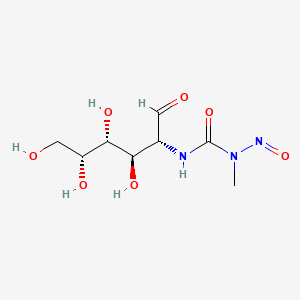
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
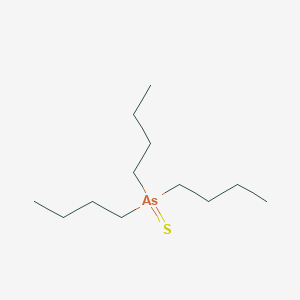
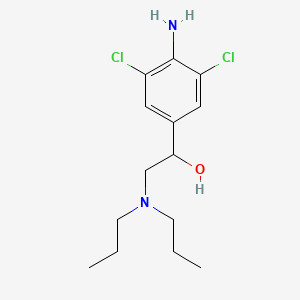
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
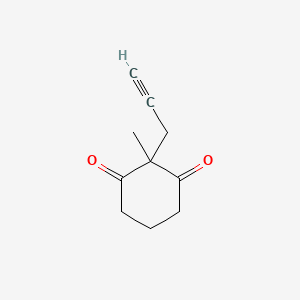
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)

![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
